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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tivantinib, also known as ARQ 197, is an orally bioavailable, small-molecule inhibitor of the c-

Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway, when dysregulated, plays a

crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] Tivantinib binds

to the c-Met protein, disrupting its signal transduction pathways and potentially inducing cell

death in tumor cells where c-Met is overexpressed or constitutively active.[1][3] While initially

developed as a selective c-Met inhibitor, further studies suggest its cytotoxic activity may also

involve other mechanisms, such as the disruption of microtubule dynamics.[4] This guide

provides a detailed overview of the core physicochemical properties of the (3S,4S)

stereoisomer of Tivantinib, outlines standard experimental methodologies for their

determination, and visualizes its primary signaling pathway and a general characterization

workflow.

Core Physicochemical Data
The fundamental physicochemical properties of (3S,4S)-Tivantinib are summarized below.

These parameters are critical for understanding its behavior in biological systems and for

formulation development.
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Property Value Source(s)

IUPAC Name

(3R,4R)-3-(5,6-dihydro-4H-

pyrrolo[3,2,1-ij]quinolin-1-yl)-4-

(1H-indol-3-yl)pyrrolidine-2,5-

dione

[2]

Molecular Formula C₂₃H₁₉N₃O₂ [3][5][6]

Molecular Weight 369.42 g/mol [3][5][6]

CAS Number 905854-02-6 [2][6]

Appearance Light brown to brown solid [7]

Melting Point
Data not readily available in

public literature

Water Solubility
< 1 mg/mL (practically

insoluble)
[5]

Solubility (Organic)

DMSO: ≥ 68 mg/mLEthanol: <

1 mg/mL (insoluble or slightly

soluble)

[5]

logP (Octanol-Water) 3.27 - 4.04 (Predicted)

pKa (Strongest Acidic) 9.72 (Predicted)

Signaling Pathway and Experimental Workflow
Visualizations
Understanding the mechanism of action and the process of characterization is vital. The

following diagrams, rendered using Graphviz, illustrate the c-MET signaling pathway inhibited

by Tivantinib and a standard workflow for physicochemical analysis.
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Caption: The HGF/c-MET signaling pathway and the inhibitory action of Tivantinib.
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Caption: A generalized workflow for the physicochemical characterization of a drug candidate.
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Experimental Protocols
The following sections describe generalized, standard protocols representative of those used in

pharmaceutical development to determine key physicochemical properties.

The shake-flask method is considered the gold standard for determining equilibrium solubility

due to its reliability.

Objective: To determine the maximum concentration of Tivantinib that can be dissolved in a

specific solvent at a given temperature to reach a state of equilibrium.

Methodology:

Preparation: An excess amount of solid Tivantinib is added to a known volume of the

solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container.

Equilibration: The resulting slurry is agitated in a temperature-controlled environment (e.g.,

a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure

equilibrium is reached.

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved

solid is then separated from the saturated solution, typically by centrifugation followed by

filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the drug.

Quantification: The concentration of Tivantinib in the clear, saturated filtrate is accurately

measured using a validated analytical method, most commonly High-Performance Liquid

Chromatography (HPLC) with UV detection. A calibration curve prepared with standard

solutions of known concentrations is used for quantification.

Reporting: Solubility is reported in units such as mg/mL or molarity (mM) at the specified

temperature and pH.

Potentiometric titration is a precise method for determining the ionization constant(s) of a

molecule.

Objective: To measure the pKa, which represents the pH at which the compound is 50%

ionized.
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Methodology:

Sample Preparation: A precise amount of Tivantinib is dissolved in a suitable co-solvent

system (e.g., water-methanol) if aqueous solubility is low. The solution is diluted to a

known concentration (e.g., 1 mM).

Calibration: A pH meter and electrode are calibrated using at least three standard buffer

solutions (e.g., pH 4, 7, and 10).

Titration: The sample solution is placed in a thermostatted vessel and titrated with a

standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M

NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the measured pH versus the

volume of titrant added. The pKa value is determined from the inflection point of the

sigmoidal curve. This can be calculated from the first or second derivative of the curve.

The experiment is typically performed in triplicate to ensure reproducibility.

Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including

absorption and distribution. It is commonly expressed as the logarithm of the partition

coefficient (logP).

Objective: To determine the ratio of Tivantinib's concentration in a non-polar solvent (n-

octanol) versus a polar solvent (water) at equilibrium.

Methodology:

Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS pH 7.4) are

mixed and pre-saturated by shaking for 24 hours to ensure mutual saturation. The phases

are then separated.

Partitioning: A known amount of Tivantinib is dissolved in one of the phases (typically the

one in which it is more soluble). This solution is then combined with an equal volume of

the other pre-saturated phase.

Equilibration: The biphasic system is agitated for a set period to allow the compound to

partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to achieve a clean separation of the

aqueous and n-octanol layers.

Quantification: A sample is carefully taken from each phase, and the concentration of

Tivantinib is determined using a suitable analytical method like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in

the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of this value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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